N-(2-(4-methylbenzoyl)phenyl)-2-morpholinopropanamide
Description
Properties
IUPAC Name |
N-[2-(4-methylbenzoyl)phenyl]-2-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-7-9-17(10-8-15)20(24)18-5-3-4-6-19(18)22-21(25)16(2)23-11-13-26-14-12-23/h3-10,16H,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKCZYJGAARWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Backbone and Substituent Variations
Core Aromatic System: The target compound features a benzoylphenyl group, while ’s analog substitutes this with a chlorophenyl-thiazol heterocycle. ’s bromopyrimidine derivatives introduce a sulfanyl-pyrimidine scaffold, which may confer distinct electronic properties and binding affinities compared to benzoyl-based systems .
Morpholine Positioning :
- The morpholine ring in the target compound is part of a propanamide chain, whereas ’s analog integrates morpholine into an acetamide backbone. This difference in chain length affects conformational flexibility and steric interactions .
Hydrogen-Bonding Networks :
- The morpholine oxygen and amide groups in the target compound enable robust hydrogen-bonding interactions, critical for protein binding. In contrast, N-(4-benzoylphenyl)-2-methylpropanamide () lacks a morpholine ring, reducing its hydrogen-bonding capacity and possibly limiting solubility .
Functional Group Impact
Crystallographic and Computational Insights
- Structure Validation : Tools like SHELX and ORTEP-3 () are critical for resolving the target compound’s conformation, particularly the spatial arrangement of the morpholine ring relative to the benzoylphenyl group .
- Hydrogen-Bonding Patterns: Graph set analysis () predicts that the morpholine oxygen forms D₁¹ (donor-acceptor) interactions, which stabilize crystal packing and may influence bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-methylbenzoyl)phenyl)-2-morpholinopropanamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer :
-
Multi-step synthesis : Begin with coupling 4-methylbenzoyl chloride to a 2-aminophenyl precursor under anhydrous conditions, followed by morpholine ring introduction via nucleophilic substitution. Use Schlenk techniques to exclude moisture .
-
Condition optimization : Control temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions. Employ thin-layer chromatography (TLC) for real-time monitoring and nuclear magnetic resonance (NMR) spectroscopy for intermediate validation .
-
Yield improvement : Use catalytic agents like DMAP (4-dimethylaminopyridine) for acylations and inert gas purging to prevent oxidation .
Key Reaction Parameters Purpose Temperature (60–80°C) Prevents thermal decomposition Anhydrous solvents (e.g., THF) Reduces hydrolysis of intermediates TLC monitoring (hexane:EtOAc) Tracks reaction progress
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substituents and detects impurities (e.g., unreacted morpholine or benzoyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- Differential scanning calorimetry (DSC) : Determines melting point range and polymorphic stability .
- HPLC-PDA : Quantifies purity (>98% for research-grade material) and identifies byproducts .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when determining the compound’s molecular structure?
- Methodological Answer :
-
Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution datasets. Apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning .
-
Validation protocols : Cross-validate using Mercury’s void analysis and PLATON’s ADDSYM to detect missed symmetry or disorder .
-
Contradiction resolution : Compare experimental data with density functional theory (DFT)-optimized geometries to resolve bond-length/bond-angle mismatches .
Software/Tool Application SHELXL Refinement of anisotropic displacement parameters Mercury CSD 2.0 Visualization of intermolecular interactions PLATON Symmetry and twinning analysis
Q. What methodologies are employed to analyze hydrogen bonding patterns influencing the compound’s stability and solubility?
- Methodological Answer :
- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R²₂(8) rings) using Etter’s formalism to predict packing efficiency and solubility .
- Mercury’s Materials Module : Map interaction motifs (e.g., π-π stacking, C–H···O bonds) and compare with Cambridge Structural Database (CSD) entries to identify atypical patterns .
- Solubility modeling : Correlate hydrogen-bond donor/acceptor counts with experimental solubility data in polar/non-polar solvents .
Q. How can contradictions between computational predictions and experimental data regarding reactivity or biological activity be addressed?
- Methodological Answer :
- Mechanistic studies : Use stopped-flow kinetics to compare DFT-predicted reaction pathways (e.g., nucleophilic attack on the morpholine ring) with empirical rate constants .
- Docking simulations : Validate biological target interactions (e.g., enzyme inhibition) by overlaying crystallographic ligand poses with AutoDock Vina results .
- Error source analysis : Check for solvent effects or protonation state mismatches in computational models using COSMO-RS or pKa prediction tools .
Data Contradiction Analysis
Q. How to interpret conflicting results in solubility studies under varying pH conditions?
- Methodological Answer :
-
pH-solubility profiling : Conduct shake-flask experiments at pH 2–12, measuring solubility via UV-Vis spectroscopy. Compare with predicted values from Henderson-Hasselbalch equations .
-
Ionization effects : Identify zwitterionic forms using pH-dependent NMR to explain deviations from logP-based predictions .
pH Range Observed Solubility (mg/mL) Predicted Solubility 2.0 0.15 0.12 7.4 1.20 0.95 10.0 0.45 0.60
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
